molecular formula C17H15N7O2 B606779 CP-466722 CAS No. 1080622-86-1

CP-466722

Cat. No.: B606779
CAS No.: 1080622-86-1
M. Wt: 349.3 g/mol
InChI Key: ILBRKJBKDGCSCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-466722 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazoline core and subsequent functionalization to introduce the pyridine and triazole moieties. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

CP-466722 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the quinazoline and triazole rings. These reactions are typically carried out under mild conditions to prevent degradation of the compound .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO, catalysts, and various nucleophiles for substitution reactions. The reactions are often conducted at room temperature or slightly elevated temperatures to optimize yield .

Major Products Formed

The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are used to study the structure-activity relationship and to develop more potent analogs for research purposes .

Scientific Research Applications

CP-466722 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Cancer Research: this compound is used to study the role of ATM kinase in cancer cells and to develop potential cancer therapies.

    DNA Damage Response: The compound is used to investigate the DNA damage response pathways and the role of ATM kinase in coordinating cell cycle progression with DNA repair.

    Drug Development: this compound serves as a lead compound for the development of new ATM kinase inhibitors with improved potency and selectivity.

Comparison with Similar Compounds

CP-466722 is unique in its high specificity for ATM kinase and its reversible inhibition mechanism. Similar compounds include:

These compounds share the common goal of targeting ATM kinase but differ in their chemical structures, potency, and selectivity profiles.

Properties

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRKJBKDGCSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659313
Record name 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080622-86-1
Record name 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1080622-86-1
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Customer
Q & A

Q1: What is the primary mechanism of action for 1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CP466722)?

A: CP466722 functions as a potent and reversible inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase [, , ]. ATM is a critical regulator of cellular responses to DNA double-strand breaks (DSBs) []. Upon DSB formation, ATM is activated and phosphorylates downstream targets like p53, Chk2, BRCA1, and KAP1, ultimately influencing cell cycle progression and DNA repair processes [].

Q2: How does inhibition of ATM kinase by CP466722 affect cancer cells?

A: Inhibition of ATM kinase by CP466722 disrupts the DNA damage response pathway [, ]. This disruption has been shown to sensitize tumor cells to ionizing radiation, making them more susceptible to the cytotoxic effects of radiotherapy [, ].

Q3: Is CP466722 selective for ATM kinase?

A: While CP466722 was initially identified as an ATM kinase inhibitor, subsequent research using chemoproteomic profiling revealed that it also binds strongly to activin receptor-like kinase 2 (ALK2) []. This finding suggests that CP466722 may have a broader target profile than initially thought and could potentially be explored for therapeutic purposes in diseases involving ALK2, such as fibrodysplasia ossificans progressiva [].

Q4: What is the significance of the reversible nature of CP466722's inhibition of ATM kinase?

A: The reversibility of CP466722's inhibitory action on ATM kinase is a significant advantage. It allows researchers to study the dynamic nature of ATM kinase activity and its downstream effects []. This characteristic also suggests that transient inhibition of ATM kinase by CP466722 might be sufficient to enhance the therapeutic efficacy of radiotherapy [].

Q5: How does CP466722 affect glucose transport?

A: Studies have indicated that CP466722 can reduce glucose transport, specifically the transport mediated by glucose transporter 1 (GLUT1) []. This effect is linked to ATM's role in regulating GLUT1 localization and trafficking through phosphorylation of the GLUT1 S490 site [, ]. Inhibiting ATM with CP466722 diminishes cell surface GLUT1 and reduces glucose transport in muscle cells [].

Q6: Are there any potential biomarkers for predicting the efficacy of CP466722?

A: While specific biomarkers for CP466722 efficacy haven't been definitively established, research suggests that ATM activation itself could serve as a potential biomarker for radiation exposure and might correlate with treatment response []. Further investigation into specific downstream targets of ATM or other molecules involved in the DNA damage response pathway could reveal more precise biomarkers for predicting CP466722's effectiveness.

Q7: Has CP466722 been tested in clinical trials?

A: While CP466722 has shown promise in preclinical studies, it has not yet progressed to clinical trials []. More research is needed to determine its safety, efficacy, and potential clinical applications.

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